molecular formula C12H15ClF3N B2859782 1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride CAS No. 1439899-19-0

1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride

Cat. No. B2859782
CAS RN: 1439899-19-0
M. Wt: 265.7
InChI Key: FEHRZHVKWDNWKK-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride, also known as TC-5214, is a drug that has been extensively researched for its potential use in the treatment of depression. This compound has been shown to act as a nicotinic acetylcholine receptor modulator, which may explain its antidepressant effects. In

Scientific Research Applications

C12H14F3N⋅HCl C_{12}H_{14}F_{3}N \cdot HCl C12​H14​F3​N⋅HCl

and a molecular weight of 265.7, is a substance used primarily in research and development .

Neurochemistry

Due to the amine functionality, this compound may have applications in neurochemistry, potentially affecting neurotransmitter systems. It could be used to study the brain’s chemical messaging system or to develop treatments for neurological disorders.

Each of these applications would require careful consideration of the compound’s properties and safety data to ensure responsible handling and use in research settings . The potential for this compound to contribute to various fields of scientific inquiry highlights its importance as a versatile research tool.

properties

IUPAC Name

1-[[2-(trifluoromethyl)phenyl]methyl]cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-5-2-1-4-9(10)8-11(16)6-3-7-11;/h1-2,4-5H,3,6-8,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHRZHVKWDNWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride

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